

A Comparative Guide to the Efficacy of PIKfyve Inhibitors

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Compound of Interest

Compound Name: PIKfyve-IN-1

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various small molecule inhibitors targeting PIKfyve, a lipid kinase crucial in endosomal trafficking and autophagy. The information presented is supported by experimental data to aid researchers in selecting the most appropriate inhibitor for their studies.

Introduction to PIKfyve

PIKfyve, a phosphoinositide 5-kinase, plays a pivotal role in cellular homeostasis by catalyzing the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂) and phosphatidylinositol 5-phosphate (PtdIns5P) from phosphatidylinositol 3-phosphate (PtdIns3P).^{[1][2]} Its activity is essential for the regulation of endosome and lysosome dynamics, including trafficking, fission, and fusion events.^{[3][4]} Dysregulation of PIKfyve has been implicated in a range of diseases, including cancer, neurodegenerative disorders, and viral infections, making it an attractive therapeutic target.^{[5][6]}

Comparative Efficacy of PIKfyve Inhibitors

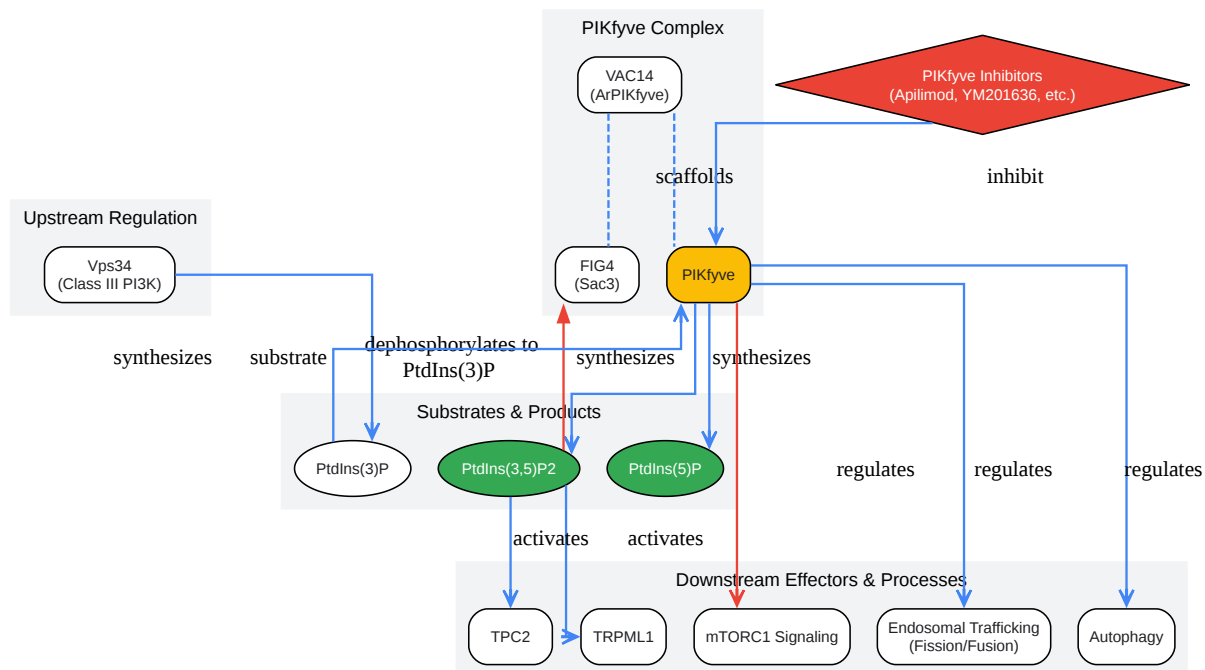
The following table summarizes the in vitro potency of several commonly used PIKfyve inhibitors. The data is presented as either the half-maximal inhibitory concentration (IC₅₀) or the equilibrium dissociation constant (K_d), which are key indicators of a drug's potency. Lower values indicate higher potency.

Inhibitor	Target	IC50 (nM)	Kd (nM)	Cell-Based Potency (EC50/IC50)	Key Features & Selectivity
Apilimod (STA-5326)	PIKfyve	14[1][6][7][8][9]	0.075[10]	23 nM (anti-SARS-CoV-2) [8]	Highly selective for PIKfyve over other lipid and protein kinases.[7][8] Orally bioavailable. [11]
YM201636	PIKfyve	33[5][11][12][13]	-	54 nM (inhibition of glucose uptake)[12][13][14]	Selective for PIKfyve, with some off-target effects on p110α at higher concentrations.[5][12]
ESK981	PIKfyve, VEGFR-1, VEGFR-2	-	-	~300 nM (growth inhibition in DU145 cells)	Multi-kinase inhibitor with activity against PIKfyve and tyrosine kinases.
WX8	PIKfyve	-	0.9	Varies by cell line (e.g., ~10 nM for vacuolization in U2OS)	Most potent member of the WX8 family of inhibitors. Highly specific for PIKfyve.

WX8-Family (NDF, WWL, XB6, XBA)	PIKfyve	-	1-16	Varies by compound and cell line	A family of chemical analogs with varying potencies.
Vacuolin-1	PIKfyve	-	-	-	Potent and cell- permeable inhibitor of lysosomal exocytosis and PIKfyve. [11]

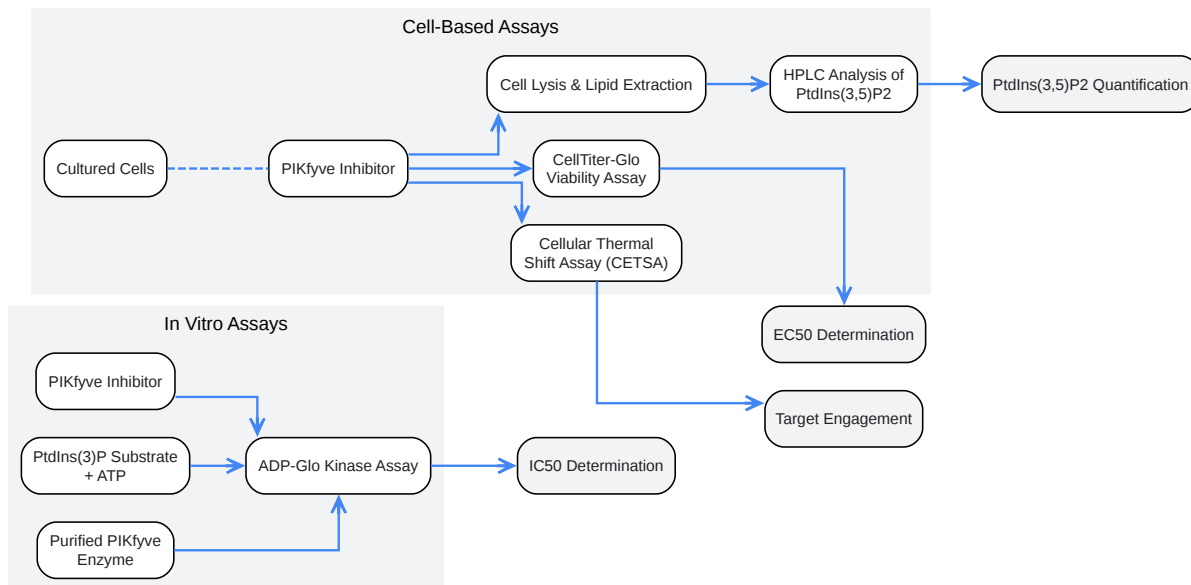
Signaling Pathways and Experimental Workflows

To visualize the mechanisms of PIKfyve and the methods used to study its inhibitors, the following diagrams are provided.



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Caption: PIKfyve Signaling Pathway. (Within 100 characters)



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Caption: Experimental Workflow for PIKfyve Inhibitor Evaluation. (Within 100 characters)

Experimental Protocols

In Vitro PIKfyve Kinase Assay (ADP-Glo™)

This assay quantifies PIKfyve activity by measuring the amount of ADP produced during the phosphorylation of PtdIns(3)P.[9]

Materials:

- Recombinant human PIKfyve enzyme
- PI(3)P:PS substrate (e.g., 25 μ M)
- ATP (e.g., 10 μ M)
- ADP-Glo™ Kinase Assay kit (Promega)
- PIKfyve inhibitor of interest

- Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA)
- 96-well white opaque plates

Procedure:

- Prepare serial dilutions of the PIKfyve inhibitor in the kinase reaction buffer.
- In a 96-well plate, add the PIKfyve enzyme to each well (except for the no-enzyme control).
- Add the inhibitor dilutions to the respective wells.
- Initiate the kinase reaction by adding a mixture of PI(3)P:PS substrate and ATP. The final reaction volume is typically 5-25 μ L.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
- Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Measurement of Cellular PtdIns(3,5)P₂ Levels by HPLC

This method is used to quantify the levels of PtdIns(3,5)P₂ in cells treated with PIKfyve inhibitors.^{[6][8]}

Materials:

- Cultured cells
- PIKfyve inhibitor of interest

- [3H]-myo-inositol or [32P]-orthophosphate for metabolic labeling
- Lipid extraction reagents (e.g., chloroform, methanol, HCl)
- Deacylation reagent (e.g., methylamine)
- HPLC system with a strong anion-exchange (SAX) column
- Scintillation counter

Procedure:

- Metabolically label cells with [3H]-myo-inositol or [32P]-orthophosphate for 48-72 hours.
- Treat the labeled cells with the PIKfyve inhibitor or vehicle control for the desired time.
- Stop the reaction and extract the lipids using an acidified chloroform/methanol procedure.
- Deacylate the extracted phosphoinositides to generate water-soluble glycerophosphoinositol phosphates (GroPIPs).
- Separate the GroPIPs using an HPLC system equipped with a SAX column and a salt gradient (e.g., ammonium phosphate).
- Collect fractions and quantify the amount of radiolabeled PtdIns(3,5)P2 using a scintillation counter.
- Normalize the PtdIns(3,5)P2 levels to the total amount of incorporated radiolabel or to the level of another phosphoinositide.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[\[1\]](#)[\[5\]](#)[\[7\]](#)[\[11\]](#)

Materials:

- Cultured cells

- PIKfyve inhibitor of interest
- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
- 96-well or 384-well opaque-walled plates

Procedure:

- Seed cells into a multiwell plate at a desired density and allow them to attach overnight.
- Treat the cells with serial dilutions of the PIKfyve inhibitor for the desired duration (e.g., 72 hours).
- Equilibrate the plate to room temperature for approximately 30 minutes.
- Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate the percent viability for each inhibitor concentration and determine the EC50 or IC50 value.

Conclusion

The choice of a PIKfyve inhibitor will depend on the specific research question and experimental system. Apilimod and YM201636 are potent and relatively selective inhibitors suitable for a wide range of in vitro and cellular studies. The WX8 family offers a set of analogs with varying potencies, which can be useful for structure-activity relationship studies. ESK981, as a multi-kinase inhibitor, may be relevant for studies investigating the interplay between PIKfyve and other signaling pathways. The experimental protocols provided in this guide offer a starting point for the robust evaluation of these and other novel PIKfyve inhibitors.

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